Computational and Predicted Physicochemical Properties of 3-Benzyloxy-5-isopropoxybenzoic Acid
While experimental data is unavailable, key physicochemical properties for 3-Benzyloxy-5-isopropoxybenzoic acid have been computed and are available in authoritative databases [1]. These values, including molecular weight, topological polar surface area, and hydrogen bond donor/acceptor counts, provide a baseline for researchers. These computed properties can be used for comparison against theoretical values for in-class analogs when evaluating suitability for a specific synthetic or biological application.
| Evidence Dimension | Computed Molecular Properties |
|---|---|
| Target Compound Data | Molecular Weight: 286.32 g/mol; XLogP3: 3.7; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 4; Rotatable Bond Count: 6; Topological Polar Surface Area: 55.8 Ų [1] |
| Comparator Or Baseline | None (Baseline computational values) |
| Quantified Difference | Not applicable (Baseline data) |
| Conditions | Computational prediction models (e.g., XLogP3) |
Why This Matters
Provides essential, verifiable physicochemical identifiers for cataloging, inventory management, and initial assessment of the compound's suitability for a research project compared to its theoretical profile.
- [1] PubChem. (n.d.). 3-Benzyloxy-5-isopropoxybenzoic acid (Computed Properties). View Source
